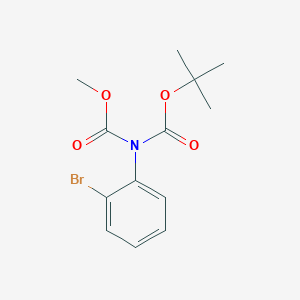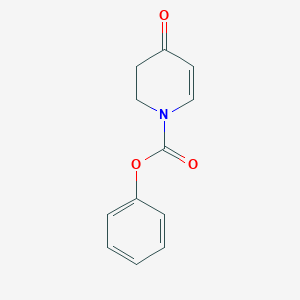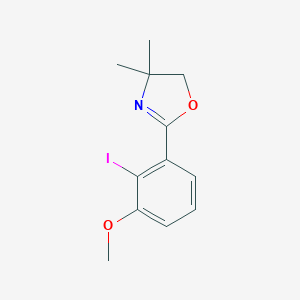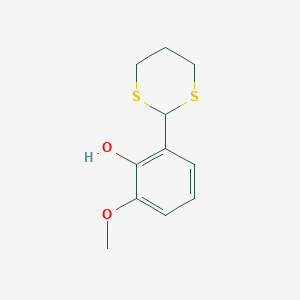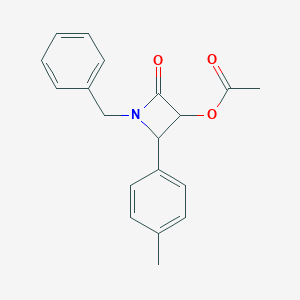
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EIM-4 and has been shown to have potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and spread of cancer cells. It may also have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one can have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It may also have anti-inflammatory and antioxidant effects in the brain, which could make it useful for treating neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one of the limitations is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.
将来の方向性
There are many potential future directions for research on (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one. One area of interest is its potential use in combination with other drugs or therapies for treating cancer or neurodegenerative diseases. It may also be useful for studying the mechanisms of these diseases and for developing new treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in lab experiments.
合成法
The synthesis of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the use of various reagents and solvents, including ethyl acetoacetate, indole-3-carboxaldehyde, and thiosemicarbazide. The reaction is typically carried out under reflux conditions and can take several hours to complete.
科学的研究の応用
The potential applications of (5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one in scientific research are vast. This compound has been shown to have potential uses in medicinal chemistry, including as a potential anti-cancer agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one |
|---|---|
分子式 |
C15H15N3OS |
分子量 |
285.4 g/mol |
IUPAC名 |
(5Z)-3-ethyl-5-(1H-indol-3-ylmethylidene)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H15N3OS/c1-3-18-14(19)13(17(2)15(18)20)8-10-9-16-12-7-5-4-6-11(10)12/h4-9,16H,3H2,1-2H3/b13-8- |
InChIキー |
NXOVZUVQYPWUPP-JYRVWZFOSA-N |
異性体SMILES |
CCN1C(=O)/C(=C/C2=CNC3=CC=CC=C32)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C |
正規SMILES |
CCN1C(=O)C(=CC2=CNC3=CC=CC=C32)N(C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)



![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
